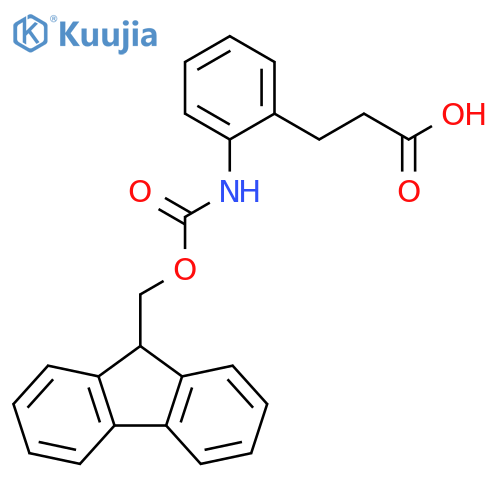Cas no 1702831-69-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid)
3-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)フェニルプロパン酸は、Fmoc保護基を有する芳香族アミノ酸誘導体であり、ペプチド合成や有機合成における重要な中間体です。Fmoc基の特性により、酸性条件下で安定であり、塩基性条件で選択的に脱保護可能です。この化合物は、固相ペプチド合成(SPPS)において、効率的なカップリング反応と高収率を実現します。また、高い純度と安定性を備えており、複雑なペプチド鎖の構築に適しています。その特異的な構造により、医薬品開発や生物学的活性ペプチドの研究に広く利用されています。

1702831-69-3 structure
商品名:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid
- FMOC-2-AMINO-BENZENEPROPANOIC ACID
- Benzenepropanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- EN300-814215
- 1702831-69-3
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid
-
- インチ: 1S/C24H21NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,25,28)(H,26,27)
- InChIKey: OEHVDKSUCBMXDK-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(O)=O)=CC=CC=C1NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- せいみつぶんしりょう: 387.14705815g/mol
- どういたいしつりょう: 387.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 557
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 密度みつど: 1.303±0.06 g/cm3(Predicted)
- ふってん: 566.4±38.0 °C(Predicted)
- 酸性度係数(pKa): 4.68±0.10(Predicted)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-814215-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 0.1g |
$669.0 | 2025-02-21 | |
| Enamine | EN300-814215-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 5.0g |
$5594.0 | 2025-02-21 | |
| Enamine | EN300-814215-10g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 10g |
$7128.0 | 2023-09-02 | ||
| Enamine | EN300-814215-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 1.0g |
$1929.0 | 2025-02-21 | |
| Enamine | EN300-814215-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 0.05g |
$513.0 | 2025-02-21 | |
| Enamine | EN300-814215-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 2.5g |
$3782.0 | 2025-02-21 | |
| Enamine | EN300-814215-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 0.25g |
$955.0 | 2025-02-21 | |
| Enamine | EN300-814215-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 0.5g |
$1504.0 | 2025-02-21 | |
| Enamine | EN300-814215-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 95.0% | 10.0g |
$8295.0 | 2025-02-21 | |
| Enamine | EN300-814215-5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid |
1702831-69-3 | 5g |
$4806.0 | 2023-09-02 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
1702831-69-3 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanoic acid) 関連製品
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
